1-Bromo-2-fluoro-4-iodobenzene
Overview
Description
1-Bromo-2-fluoro-4-iodobenzene is an organic compound with the molecular formula C6H3BrFI. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
1-Bromo-2-fluoro-4-iodobenzene is a halogenated aromatic compound. As such, it doesn’t have a specific biological target. Instead, it’s often used as a building block in organic synthesis, particularly in the creation of more complex molecules .
Mode of Action
The compound’s reactivity is primarily due to the presence of the halogen atoms (bromine, fluorine, and iodine). In reactions, aryl iodides are more reactive than aryl bromides, allowing selective coupling reactions to occur . This means that the iodine end of this compound can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .
Action Environment
Environmental factors can influence the stability and reactivity of this compound. It is sensitive to light, and it should be stored in a dark place . It should also be kept in a dry, cool, and well-ventilated place . These precautions help maintain the compound’s stability and ensure its efficacy in chemical reactions.
Preparation Methods
1-Bromo-2-fluoro-4-iodobenzene can be synthesized through several synthetic routes. One common method involves the halogenation of fluorobenzene derivatives. For instance, starting with 2-fluoro-4-iodoaniline, bromination can be achieved using bromine in the presence of a suitable catalyst. The reaction conditions typically involve maintaining a controlled temperature and using solvents like acetic acid or dichloromethane to facilitate the reaction .
Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Bromo-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions typically involve the use of palladium catalysts and ligands, along with appropriate bases and solvents.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield dehalogenated products. Reagents like potassium permanganate or sodium borohydride are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of the aryl halide with an aryl boronic acid .
Scientific Research Applications
1-Bromo-2-fluoro-4-iodobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: The compound can be used in the development of radiolabeled compounds for imaging studies. Its halogen atoms can be replaced with radioactive isotopes, making it useful in positron emission tomography (PET) and other imaging techniques.
Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and advanced materials.
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-iodobenzene can be compared with other halogenated benzene derivatives such as:
1-Bromo-4-fluoro-2-iodobenzene: Similar in structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.
2-Bromo-4-fluoro-1-iodobenzene: Another isomer with distinct chemical properties and uses.
4-Fluoroiodobenzene: Lacks the bromine atom, resulting in different reactivity patterns and applications.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique electronic and steric properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
1-bromo-2-fluoro-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCODJNASCDFXSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369327 | |
Record name | 1-Bromo-2-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136434-77-0 | |
Record name | 1-Bromo-2-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-fluoro-4-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.